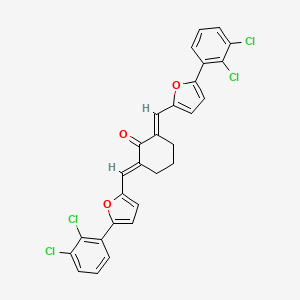
C28H18Cl4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H18Cl4O3 is a complex organic molecule It is characterized by its four chlorine atoms, three oxygen atoms, and a substantial carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H18Cl4O3 typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of This compound often scales up the laboratory methods, optimizing for yield and cost-effectiveness. This involves using large-scale reactors and continuous flow systems to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
C28H18Cl4O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
C28H18Cl4O3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which C28H18Cl4O3 exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
C28H18Cl4O3: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with similar carbon backbones and functional groups. The uniqueness of This compound lies in its specific arrangement of chlorine and oxygen atoms, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- C28H18Cl4O2
- C28H18Cl3O3
- C28H18Cl4O4
These compounds share structural similarities but differ in the number and arrangement of chlorine and oxygen atoms, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C28H18Cl4O3 |
|---|---|
Molecular Weight |
544.2 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H18Cl4O3/c29-22-8-2-6-20(26(22)31)24-12-10-18(34-24)14-16-4-1-5-17(28(16)33)15-19-11-13-25(35-19)21-7-3-9-23(30)27(21)32/h2-3,6-15H,1,4-5H2/b16-14+,17-15+ |
InChI Key |
YFMURRAGSQRZGK-YXLFCKQPSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C(=O)/C(=C/C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















